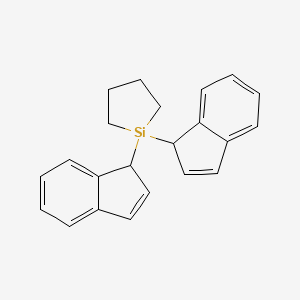
1,1-Di(1H-inden-1-yl)silolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(1H-inden-1-yl)silolane is an organosilicon compound characterized by the presence of two indenyl groups attached to a silolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(1H-inden-1-yl)silolane typically involves the reaction of indene with a silicon-containing precursor under specific conditions. One common method involves the use of a Grignard reagent derived from indene, which reacts with a silicon halide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(1H-inden-1-yl)silolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The indenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted indenyl-silolane compounds.
Applications De Recherche Scientifique
1,1-Di(1H-inden-1-yl)silolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Di(1H-inden-1-yl)silolane involves its interaction with various molecular targets. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1H-inden-1-yl)dimethylsilane: Similar structure but with dimethyl groups instead of a silolane ring.
Di(1H-inden-1-yl)dimethylsilane: Another related compound with dimethyl groups.
Uniqueness
1,1-Di(1H-inden-1-yl)silolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
152766-17-1 |
|---|---|
Formule moléculaire |
C22H22Si |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1,1-bis(1H-inden-1-yl)silolane |
InChI |
InChI=1S/C22H22Si/c1-3-9-19-17(7-1)11-13-21(19)23(15-5-6-16-23)22-14-12-18-8-2-4-10-20(18)22/h1-4,7-14,21-22H,5-6,15-16H2 |
Clé InChI |
IDNYWRCJWNAIPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Si](C1)(C2C=CC3=CC=CC=C23)C4C=CC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


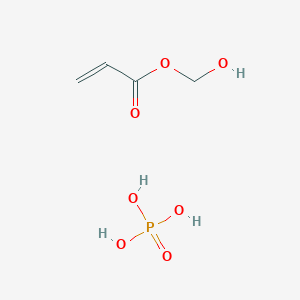
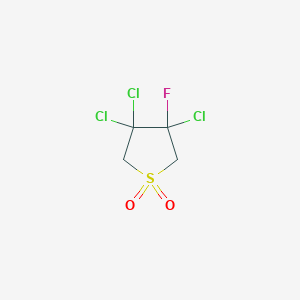
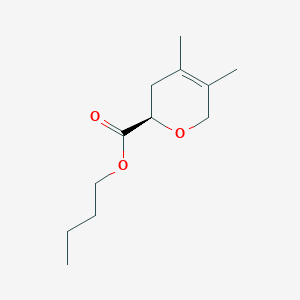
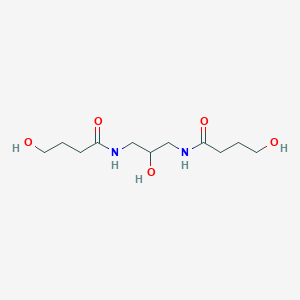
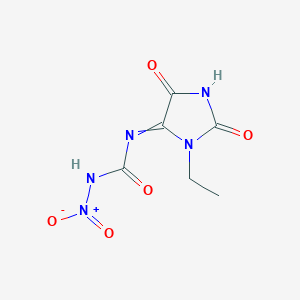
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
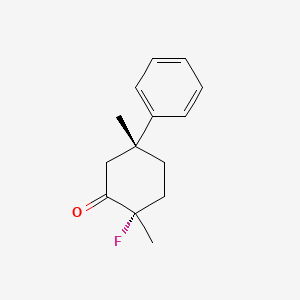
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
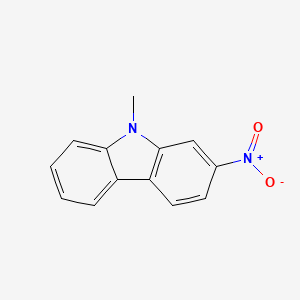
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
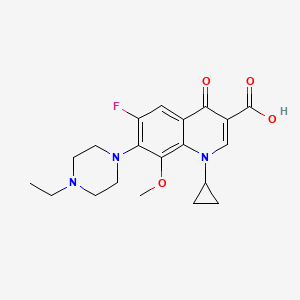
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
